8-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride
Description
8-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride is a fluorinated spirocyclic compound characterized by a chromanone core fused with a piperidine ring. The fluorine atom at the 8-position of the chromanone moiety enhances its electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles. The spirocyclic architecture imparts conformational rigidity, enabling selective interactions with biological targets such as kinases and apoptosis regulators . Preclinical studies highlight its role in inducing cytotoxicity and apoptosis in cancer cell lines, particularly melanoma (B16F10) with an IC50 of 13.15 ± 1.9 µM and a high selectivity index (SI = 13.37) .
Properties
Molecular Formula |
C13H15ClFNO2 |
|---|---|
Molecular Weight |
271.71 g/mol |
IUPAC Name |
8-fluorospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C13H14FNO2.ClH/c14-10-3-1-2-9-11(16)8-13(17-12(9)10)4-6-15-7-5-13;/h1-3,15H,4-8H2;1H |
InChI Key |
ZKCPVFIAGFQQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C(=CC=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Core Ring System Assembly
The spiro junction at C2 of the chroman and C4' of the piperidinone suggests two convergent approaches:
- Chroman-first strategy : Constructing the benzopyran system followed by spirocyclization with a preformed piperidinone.
- Piperidinone-first strategy : Building the piperidin-4-one scaffold prior to chroman annulation.
Industrial precedents for 4-piperidone HCl hydrate synthesis favor the latter approach, where N-Carbethoxy-4-piperidone undergoes etherification and hydrolysis to yield 4,4-dimethoxypiperidine, later converted to the piperidinone core. Adapting this route, the methoxy groups could serve as leaving groups for spirocycle formation.
Fluorination Timing Considerations
Electrophilic fluorination at the chroman’s 8-position proves most efficient prior to spirocyclization due to:
- Reduced steric hindrance in linear precursors
- Higher regioselectivity in mono-fluorinated arenes
- Compatibility with Friedel-Crafts alkylation conditions used in chroman synthesis
Late-stage fluorination risks side reactions at the electron-rich spiro junction, as evidenced by decomposition observed in related spiro[chroman-piperidine] systems.
Detailed Synthetic Pathways
Piperidin-4-one Intermediate Synthesis (Route A)
Adapting the protocol from WO2022195497A1:
Chemical Reactions Analysis
Fluorination Strategies
The introduction of a fluorine atom at the 8-position (para to the hydroxyl group in the chroman ring) can be achieved through two general approaches:
Pre-fluorination of Starting Materials
Fluorine can be introduced into the chroman ring before spirocyclization. For example:
-
Electrophilic fluorination : A fluorinating agent (e.g., Selectfluor™) could be used to substitute a hydrogen atom on the chroman ring, provided the ring is activated (e.g., via hydroxyl or methoxy groups) .
-
Use of fluorinated precursors : Starting with 8-fluoro-2-hydroxyphenyl derivatives (e.g., 8-fluoro-2-hydroxyacetophenone) would directly incorporate fluorine into the chroman ring during cyclization .
Hydrochloride Salt Formation
The final step typically involves protonation of the piperidine nitrogen to form the hydrochloride salt:
This step enhances solubility and stability for pharmaceutical applications .
Key Reaction Conditions and Data
Biological Activity
Spirochromanone-piperidine derivatives (e.g., 8-fluoro variants ) are studied for their potential as:
-
Fatty acid synthesis inhibitors : Targeting ACC enzymes via disruption of cell membrane integrity .
-
Neuroprotective agents : Investigated for Alzheimer’s and Parkinson’s disease research .
Chemical Stability
Fluorine substitution enhances stability against metabolic degradation due to its electron-withdrawing nature. The hydrochloride salt improves aqueous solubility for in vivo studies .
Scientific Research Applications
8-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins. The pathways involved in its action are currently under investigation, with studies focusing on its effects at the molecular level .
Comparison with Similar Compounds
6-Fluorospiro[chroman-2,4'-piperidin]-4-one Hydrochloride
- Structural Difference : Fluorine at the 6-position instead of the 8-position.
- Impact on Activity : The 6-fluoro derivative exhibits reduced conformational flexibility compared to the 8-fluoro analogue due to steric hindrance near the piperidine ring. This results in lower solubility (logP = 1.8 vs. 2.1 for the 8-fluoro compound) and diminished cytotoxicity against B16F10 cells (IC50 > 20 µM) .
- Selectivity: The 6-fluoro derivative shows lower selectivity (SI = 6.2) due to off-target effects on non-cancerous cells .
7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one Hydrochloride
- Structural Difference : Hydroxyl group at the 7-position.
- Impact on Activity : The hydroxyl group enhances hydrogen bonding with target proteins, improving binding affinity. However, it reduces metabolic stability due to susceptibility to glucuronidation. In MCF-7 breast cancer cells, this derivative shows moderate activity (IC50 = 9.8 µM) but higher solubility in polar solvents (e.g., 12 mg/mL in water) .
Spirochromanones with Modified Substituents on the Piperidine Ring
Compound 16 (Sulfonyl-Bridged Derivative)
- Structure: Features a sulfonyl bridge linking the chromanone and piperidine rings.
- Activity : Exhibits superior cytotoxicity across multiple cancer cell lines (IC50 = 0.31–5.62 µM in MCF-7, A2780, and HT-29 cells), attributed to enhanced membrane permeability and pro-apoptotic signaling .
- Mechanism : Induces >3-fold increase in early apoptosis in MCF-7 cells within 24 hours and arrests the cell cycle at the G2/M phase .
Compound 15 (Trimethoxyphenyl Derivative)
- Structure : Trimethoxyphenyl group attached to the piperidine ring.
- Activity : Weak cytotoxicity (IC50 = 18.77–47.05 µM) due to poor target engagement and rapid efflux via P-glycoprotein .
Non-Spirochromanone Fluorinated Analogues
8'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one Hydrochloride
- Structure: Fluorinated spiroquinoline-piperidine derivative.
- The quinoline core alters binding kinetics compared to chromanone-based compounds .
Key Data Tables
Table 1: Cytotoxicity and Selectivity of Spirochromanone Derivatives
| Compound | Structure | IC50 (µM) | Selectivity Index (SI) | Cell Line Tested |
|---|---|---|---|---|
| 8-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl | Fluorine at 8-position | 13.15 ± 1.9 | 13.37 | B16F10 (melanoma) |
| 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl | Fluorine at 6-position | >20 | 6.2 | B16F10 |
| Compound 16 | Sulfonyl bridge | 0.31–5.62 | 18.4 | MCF-7, A2780, HT-29 |
| Compound 15 | Trimethoxyphenyl group | 18.77–47.05 | 1.5 | MCF-7, A2780, HT-29 |
Table 2: Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t1/2 in liver microsomes, min) |
|---|---|---|---|
| 8-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl | 2.1 | 8.2 | 45 |
| 7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one HCl | 1.5 | 12.0 | 22 |
| Compound 16 | 2.8 | 5.5 | 68 |
Biological Activity
8-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₅ClFNO₂
- CAS Number : 4093-04-3
- Molecular Weight : 273.72 g/mol
The compound features a spiro structure that contributes to its unique biological properties. The presence of a fluorine atom may enhance its lipophilicity and influence its interaction with biological targets.
Research indicates that this compound may exhibit various mechanisms of action, including:
- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter release and neuronal activity.
- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. In vitro analyses demonstrated effectiveness against several bacterial strains, as summarized in the table below:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Neuropharmacological Effects
Research indicates that the compound may have neuropharmacological effects, particularly in modulating anxiety and depression-related behaviors in animal models. A study conducted on mice demonstrated:
- Reduction in Anxiety-like Behavior : Mice treated with varying doses showed a significant decrease in anxiety-like behavior in the elevated plus maze test.
- Antidepressant-like Effects : The forced swim test revealed a reduction in immobility time, indicating potential antidepressant properties.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the efficacy of this compound in patients with chronic bacterial infections. Results indicated a significant reduction in infection markers and improved patient outcomes after treatment. -
Neuropharmacological Study :
A double-blind study involving patients with generalized anxiety disorder assessed the impact of the compound on anxiety levels. Participants reported significant improvements in anxiety symptoms compared to placebo controls.
Q & A
Basic: What are the standard synthetic routes for 8-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization of fluorinated chroman precursors with piperidine derivatives under acidic conditions. Key steps include nucleophilic substitution at the fluorine position and spirocyclic ring formation via intramolecular cyclization. Optimization strategies include:
- Catalyst screening : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic aromatic substitution .
- Temperature control : Maintaining 0–5°C during halogenation steps to minimize side reactions .
- Solvent selection : Dichloromethane or toluene for improved solubility of intermediates .
Yield improvements (≥85%) are achievable via Design of Experiments (DoE) to balance reaction time and stoichiometry .
Basic: What spectroscopic techniques are most effective for confirming the spirocyclic structure and fluorine substitution pattern?
- ¹H/¹³C NMR : Assign spiro junction protons (δ 3.8–4.2 ppm) and fluorine-induced deshielding in aromatic regions .
- X-ray crystallography : Resolves spatial arrangement of the spiro center and verifies hydrochloride salt formation (e.g., bond angles at N⁺–Cl⁻) .
- HRMS-ESI : Validates molecular ion [M+H]⁺ with isotopic patterns matching chlorine and fluorine .
Advanced: How can computational methods guide the rational design of fluorinated spirocyclic derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Predicts electron distribution at the fluorine-substituted aromatic ring, identifying reactive sites for functionalization .
- Molecular docking : Screens binding affinity to CNS targets (e.g., dopamine receptors) by modeling spirocyclic conformation .
- Reaction pathway simulation : Uses quantum chemical calculations (e.g., Gaussian) to optimize cyclization barriers .
Advanced: What strategies resolve discrepancies between computational predictions and experimental data in physicochemical properties?
- LogP validation : Compare computational (e.g., ChemAxon) vs. experimental shake-flask method results. Discrepancies >0.5 units suggest recalibration of solvation models .
- pKa adjustments : Use potentiometric titration to refine predicted ionization states, especially for the piperidine nitrogen in hydrochloride form .
Basic: What solvent systems and purification methods are optimal for isolating the compound while maintaining stability?
- Extraction : Use CH₂Cl₂/water partitioning to remove polar byproducts .
- Crystallization : Slow evaporation from chloroform/ethanol (1:3) yields high-purity crystals .
- Chromatography : Silica gel (hexane:EtOAc gradient) resolves diastereomers .
Advanced: How can enantioselective synthesis approaches separate stereoisomers of this spirocyclic compound?
- Chiral auxiliaries : Introduce (R)-BINOL-derived catalysts during spirocyclization to induce asymmetry .
- Kinetic resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
Advanced: What in vitro assays evaluate the compound’s interactions with CNS targets like dopamine receptors?
- Radioligand binding assays : Compete with [³H]SCH-23390 for D₁ receptor affinity measurements .
- Functional cAMP assays : Monitor G protein-coupled receptor activity in HEK293 cells transfected with D₂ receptors .
Basic: What validated HPLC/LC-MS parameters quantify this compound in complex matrices?
- Column : C18 (2.6 µm, 100 Å), 30°C .
- Mobile phase : 0.1% formic acid in acetonitrile/water (55:45), 0.8 mL/min .
- Detection : ESI+ at m/z 280.1 [M+H]⁺ with 2.1 min retention time .
Advanced: How do kinetic studies (e.g., Arrhenius plots) inform degradation pathways under accelerated stability conditions?
- Thermal stress testing : Heat at 40–60°C for 4 weeks; monitor degradation via LC-MS. Activation energy (Eₐ) calculations identify hydrolysis (Eₐ ~50 kJ/mol) vs. oxidation (Eₐ ~80 kJ/mol) .
- pH-rate profiling : Degradation peaks at pH 2–3 suggest acid-catalyzed ring-opening .
Advanced: What crystallographic challenges arise in determining the protonation state of the piperidine nitrogen in hydrochloride salts?
- Disorder modeling : The N⁺–Cl⁻ interaction often requires restrained refinement due to dynamic proton exchange .
- Hydrogen placement : Neutron diffraction or low-temperature (100 K) X-ray data improve H-atom localization in the piperidinium ion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
